6-[2-(cyclohex-1-en-1-yl)ethyl]-4-(3-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
The compound 6-[2-(cyclohex-1-en-1-yl)ethyl]-4-(3-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolo[3,4-d]pyrimidine derivative featuring a bicyclic core structure with fused pyrrole and pyrimidine rings. Key structural characteristics include:
- Position 6: A 2-(cyclohex-1-en-1-yl)ethyl chain, contributing to lipophilicity and conformational flexibility.
- Positions 2 and 5: Two dione moieties, which enhance hydrogen-bonding capacity and polarity.
This compound’s design aligns with strategies to optimize pharmacokinetic properties and target engagement in heterocyclic drug discovery. Pyrrolo[3,4-d]pyrimidines are recognized for their versatility in medicinal chemistry, often serving as kinase inhibitors or anti-inflammatory agents .
Properties
IUPAC Name |
6-[2-(cyclohexen-1-yl)ethyl]-4-(3-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-14-6-5-9-16(12-14)19-18-17(22-21(26)23-19)13-24(20(18)25)11-10-15-7-3-2-4-8-15/h5-7,9,12,19H,2-4,8,10-11,13H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESNAOLHBUYYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CCC4=CCCCC4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(cyclohex-1-en-1-yl)ethyl]-4-(3-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclohexenyl ethylamine intermediate, which can be synthesized from cyclohexene through a series of reactions including hydroamination and reduction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-[2-(cyclohex-1-en-1-yl)ethyl]-4-(3-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves cyclo-condensation reactions between suitable precursors. For instance, recent studies have demonstrated effective methods for synthesizing various substituted pyrrolo derivatives using 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile as a starting material. The resulting compounds were characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm their structures and purity .
Biological Activities
The biological activities of pyrrolo[3,4-d]pyrimidine derivatives are extensive and include:
- Anticancer Activity : Several studies have reported that pyrrolo[3,4-d]pyrimidines exhibit potent anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other targets critical for cancer cell survival .
- Antimicrobial Properties : Research has shown that these compounds possess antimicrobial activity against a range of pathogens. This makes them candidates for developing new antibiotics or antifungal agents .
- Anti-inflammatory Effects : Pyrrolo derivatives have been investigated for their anti-inflammatory properties. They may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Case Studies
Several case studies have explored the applications of pyrrolo[3,4-d]pyrimidines in greater detail:
- Anticancer Research : A study focusing on the synthesis of novel pyrrolo[3,4-d]pyrimidine derivatives revealed that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications to the phenyl group significantly influenced anticancer efficacy .
- Antimicrobial Screening : Another investigation evaluated the antimicrobial activity of synthesized pyrrolo derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds had comparable activity to standard antibiotics like ampicillin and ciprofloxacin .
- Docking Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to specific biological targets involved in cancer progression and inflammation. These computational studies support experimental findings and guide further optimization of lead compounds for enhanced biological activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-[2-(cyclohex-1-en-1-yl)ethyl]-4-(3-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science .
Comparison with Similar Compounds
Key Observations
Spiro systems (e.g., in ) introduce rigidity, improving selectivity for COX-2 over COX-1 (selectivity ratio: 5.3–8.7). Halogenated derivatives (e.g., 2-chloro in ) show enhanced anticancer activity, likely due to electrophilic reactivity.
Physicochemical Properties :
- The cyclohexenylethyl chain in the target compound increases logP compared to aryl-substituted analogs (estimated ΔlogP: +1.2 vs. 4-methoxyphenylethyl in ), suggesting improved membrane permeability.
- Dione moieties at positions 2 and 5 may reduce metabolic stability compared to amine or spiro derivatives .
Synthetic Accessibility :
- The target compound’s synthesis likely requires multi-step functionalization, similar to spiro analogs in , which employ one-pot condensation.
- 6-Aryl derivatives (e.g., ) are synthesized via classical aza-Wittig reactions, offering higher yields (>60%) than bromophenyl analogs (35% in ).
Research Findings and Implications
- Anti-Inflammatory Potential: Spiro pyrrolo[3,4-d]pyrimidines () demonstrate dual anti-inflammatory and antioxidant activity, a profile the target compound may share due to structural similarities.
- Kinase Inhibition : While pyrrolo[2,3-d]pyrimidines (e.g., ) target EGFR/MDM2 pathways, the target compound’s pyrrolo[3,4-d] scaffold may favor alternative targets, such as PDE4 or JAK kinases, based on core structure alignment.
- Limitations: Limited empirical data exist for the target compound’s biological activity, necessitating further in vitro and in vivo validation.
Biological Activity
The compound 6-[2-(cyclohex-1-en-1-yl)ethyl]-4-(3-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The structure of the compound can be dissected into several functional groups that contribute to its biological activity. The pyrrolo[3,4-d]pyrimidine core is known for its role in various medicinal chemistry applications. The cyclohexene and methylphenyl substituents may enhance lipophilicity and influence interactions with biological targets.
Anticancer Activity
Research has demonstrated that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant anticancer properties. Various studies have reported that these compounds can inhibit the proliferation of cancer cell lines through different mechanisms:
- Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis. For instance, halogenated derivatives have demonstrated enhanced potency in inhibiting cancer cell growth by targeting key regulatory proteins involved in the cell cycle .
- Cytotoxicity : The cytotoxic effects of these compounds were evaluated against multiple cancer cell lines, with IC50 values often in the low micromolar range. For example, certain derivatives displayed increased cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
Antimalarial Activity
Recent studies have highlighted the potential of pyrrolo[3,4-d]pyrimidine derivatives as antimalarial agents. A series of synthesized compounds were tested against chloroquine-resistant strains of Plasmodium falciparum, revealing promising antiplasmodial activity with minimal cytotoxic effects on human cells .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[3,4-d]pyrimidines is heavily influenced by their structural modifications:
- Substituents : The presence of electron-withdrawing groups (like halogens) at specific positions has been linked to increased antiproliferative activity. For instance, introducing iodine at the C7 position significantly enhances potency .
- Linker Variations : Modifications in the linker groups connecting different moieties can alter the selectivity and efficacy against various biological targets.
Case Study 1: Anticancer Efficacy
A study investigated a series of pyrrolo[3,4-d]pyrimidine derivatives against human breast cancer cell lines. The most active compounds induced apoptosis through caspase activation and DNA fragmentation assays. Notably, one compound exhibited an IC50 value of 0.5 µM against MDA-MB-231 cells .
Case Study 2: Antimalarial Activity
In another study focusing on antimalarial properties, a novel derivative was synthesized and tested against P. falciparum. This compound showed an IC50 value of 0.8 µM with a selectivity index exceeding 800, indicating its potential as a lead candidate for further development .
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can reduce the number of trials while accounting for interactions between variables . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways, as demonstrated by ICReDD’s workflow for reaction design . Post-synthesis, apply HPLC with UV/Vis or MS detection for purity assessment, referencing analytical protocols from structurally similar pyrrolo[3,4-d]pyrimidine derivatives .
Q. How can computational tools enhance the characterization of this compound’s electronic and steric properties?
- Methodological Answer : Employ density functional theory (DFT) to calculate molecular orbitals, charge distribution, and steric hindrance effects. Couple this with COMSOL Multiphysics simulations to model reaction dynamics under varying conditions (e.g., solvent polarity, pH) . Validate computational predictions experimentally using NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography for absolute configuration determination .
Q. What experimental strategies are effective in identifying degradation products or byproducts during synthesis?
- Methodological Answer : Implement LC-MS/MS with high-resolution mass spectrometry to trace low-abundance byproducts. Use isotopic labeling (e.g., deuterated solvents) to track reaction intermediates. For thermally unstable intermediates, adopt low-temperature NMR or in-situ IR spectroscopy . Statistical analysis of degradation pathways (e.g., principal component analysis) can prioritize critical stability-influencing factors .
Advanced Research Questions
Q. How can contradictory data on reaction kinetics or thermodynamic stability be resolved?
- Methodological Answer : Apply Bayesian inference to reconcile discrepancies between experimental and computational kinetic data. For example, ICReDD’s feedback loop integrates experimental results into recalibrated quantum chemical models to refine activation energy predictions . Cross-validate using microreactor systems to isolate temperature-dependent effects and minimize experimental noise .
Q. What advanced techniques elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Combine surface plasmon resonance (SPR) for real-time binding affinity measurements with molecular dynamics (MD) simulations to map interaction hotspots. For enzyme inhibition studies, use stopped-flow kinetics to resolve transient states. Structural analogs, such as ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate, provide precedents for correlating substituent effects (e.g., cyclohexenyl groups) with bioactivity .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer : Design accelerated stability studies using factorial designs to test pH, temperature, and oxidative stress. Monitor degradation via UPLC-QTOF-MS and compare with computational degradation models (e.g., DFT-predicted bond dissociation energies). Reference protocols from pharmaceutical intermediates like 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one for stability benchmarking .
Q. What strategies enable the development of structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Synthesize a focused library of derivatives via parallel synthesis (e.g., alkylation/arylation at the pyrrolo-pyrimidine core) . Use multivariate SAR analysis (e.g., partial least squares regression) to correlate substituent properties (Hammett σ, LogP) with bioactivity. Integrate AI-driven QSAR models trained on high-throughput screening data to prioritize synthetic targets .
Data Analysis and Interpretation
Q. How should researchers address variability in spectroscopic or chromatographic data across laboratories?
- Methodological Answer : Standardize protocols using certified reference materials (CRMs) and inter-laboratory round-robin tests. Apply chemometric tools (e.g., PCA, hierarchical clustering) to identify outlier datasets. For NMR, use ERETIC2 for quantitative calibration .
Q. What computational frameworks are suitable for predicting the compound’s environmental fate or toxicity?
- Methodological Answer : Leverage molecular docking with environmental receptors (e.g., soil enzymes) and quantitative structure-activity relationship (QSAR) models like EPI Suite. Validate predictions using microtox assays or algae growth inhibition tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
